molecular formula C17H15ClN2O3 B13706955 2-[Amino-(3-nitro-phenyl)-methyl]-naphthalen-1-ol hydrochloride CAS No. 736173-14-1

2-[Amino-(3-nitro-phenyl)-methyl]-naphthalen-1-ol hydrochloride

Katalognummer: B13706955
CAS-Nummer: 736173-14-1
Molekulargewicht: 330.8 g/mol
InChI-Schlüssel: RMLGHUJHQVOBCH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[Amino-(3-nitro-phenyl)-methyl]-naphthalen-1-ol hydrochloride is a complex organic compound with the molecular formula C17H14N2O3·HCl This compound is notable for its unique structure, which includes a naphthalene ring, an amino group, and a nitro group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Amino-(3-nitro-phenyl)-methyl]-naphthalen-1-ol hydrochloride typically involves a multi-step process. One common method includes the nitration of a naphthalene derivative followed by the introduction of an amino group through a reduction reaction. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity. The reaction conditions are carefully controlled to optimize the production process and minimize by-products.

Analyse Chemischer Reaktionen

Types of Reactions

2-[Amino-(3-nitro-phenyl)-methyl]-naphthalen-1-ol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups onto the aromatic rings.

Wissenschaftliche Forschungsanwendungen

2-[Amino-(3-nitro-phenyl)-methyl]-naphthalen-1-ol hydrochloride has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 2-[Amino-(3-nitro-phenyl)-methyl]-naphthalen-1-ol hydrochloride involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The amino group can form hydrogen bonds and electrostatic interactions with proteins and enzymes, affecting their function and activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-[Amino-(4-nitro-phenyl)-methyl]-naphthalen-1-ol hydrochloride
  • 2-[Amino-(3-nitro-phenyl)-methyl]-anthracen-1-ol hydrochloride

Uniqueness

2-[Amino-(3-nitro-phenyl)-methyl]-naphthalen-1-ol hydrochloride is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Its combination of a naphthalene ring with both amino and nitro groups makes it a versatile compound for various chemical reactions and applications.

Eigenschaften

CAS-Nummer

736173-14-1

Molekularformel

C17H15ClN2O3

Molekulargewicht

330.8 g/mol

IUPAC-Name

2-[amino-(3-nitrophenyl)methyl]naphthalen-1-ol;hydrochloride

InChI

InChI=1S/C17H14N2O3.ClH/c18-16(12-5-3-6-13(10-12)19(21)22)15-9-8-11-4-1-2-7-14(11)17(15)20;/h1-10,16,20H,18H2;1H

InChI-Schlüssel

RMLGHUJHQVOBCH-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)C=CC(=C2O)C(C3=CC(=CC=C3)[N+](=O)[O-])N.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.